Broussoflavonol F

Vue d'ensemble

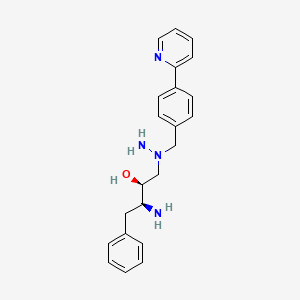

Description

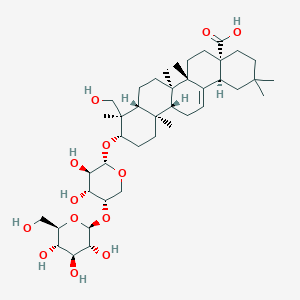

Broussoflavonol F is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . It has been found to possess xanthine oxidase inhibitory activity . It also has an antiplatelet effect, which is partially due to an inhibitory effect on cyclooxygenase, and can inhibit arachidonic acid (AA)-induced platelet aggregation . Broussoflavonol F also shows inhibitory activities on mushroom tyrosinase .

Synthesis Analysis

Prenylated flavonoids like Broussoflavonol F are characteristic of being modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation . This enriches the structural and biological diversity of prenylated flavonoids .

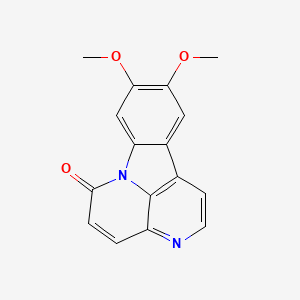

Molecular Structure Analysis

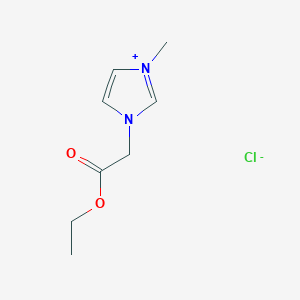

The molecular weight of Broussoflavonol F is 422.47 and its formula is C25H26O6 . It belongs to the structural classification of Flavonoids, Flavonols, Phenols, and Polyphenols .

Chemical Reactions Analysis

While specific chemical reactions involving Broussoflavonol F are not detailed in the search results, prenylated flavonoids like Broussoflavonol F have more potential for further modification, such as oxidation, cyclization, and hydroxylation .

Physical And Chemical Properties Analysis

Broussoflavonol F is a yellow powder . Its CAS number is 162558-94-3 .

Applications De Recherche Scientifique

Cancer Research

Broussoflavonol F, along with other compounds isolated from Broussonetia papyrifera, has been the subject of several studies focusing on its potential applications in cancer research. For instance, Broussoflavonol B has been shown to restrict the growth of ER-negative breast cancer stem-like cells and is considered a potent growth inhibitor for ER-negative breast cancer cells, suggesting a similar potential for Broussoflavonol F in this context (Guo et al., 2013), (Guo et al., 2013).

Diabetes Mellitus Research

In the field of diabetes mellitus research, Broussoflavonol F has been evaluated for its potential as a drug. Molecular docking studies have identified it as a possible inhibitor of fructose 1,6-bisphosphatase, a key enzyme in gluconeogenesis. This suggests its potential use in treating diabetes mellitus (Sahlan et al., 2020).

Antiviral Research

Broussoflavonol F has also been studied for its potential antiviral properties, particularly in the context of COVID-19. It has shown promising results in molecular docking studies targeting the SARS-CoV-2 main protease, indicating its potential as a therapeutic agent against COVID-19 (Dewi et al., 2021).

Anti-inflammatory Applications

Studies have also explored the anti-inflammatory effects of compounds from Broussonetia papyrifera, which could include Broussoflavonol F. These compounds have shown efficacy in inhibiting inflammatory responses in adipose tissue, which could be beneficial in treating conditions related to chronic inflammation (Lee et al., 2020).

Dermatological Applications

In dermatological research, compounds from Broussonetia papyrifera, possibly including Broussoflavonol F, have been investigated for their tyrosinase inhibitory activities. This suggests potential applications in skin care, particularly for conditions like hyperpigmentation (Zheng et al., 2008).

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Broussoflavonol F | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.